![molecular formula C15H16N2O B2948522 3-(Tert-butyl)-2-methylindeno[3,2-c]pyrazol-4-one CAS No. 85301-77-5](/img/structure/B2948522.png)
3-(Tert-butyl)-2-methylindeno[3,2-c]pyrazol-4-one
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Overview
Description
Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure containing three carbon atoms and two adjacent nitrogen atoms . They are valuable building blocks in drug discovery and modern organic synthesis as they are key precursors in the preparation of active pharmaceutical ingredients, bioactive molecules, natural products, and agrochemicals .
Molecular Structure Analysis
The molecular structure of pyrazoles consists of a five-membered ring with two nitrogen atoms in adjacent positions . The specific structure of “3-(Tert-butyl)-2-methylindeno[3,2-c]pyrazol-4-one” would likely include additional functional groups attached to this basic pyrazole ring.Scientific Research Applications
Medicinal Chemistry
This compound serves as a versatile building block in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry. Pyrazole derivatives, to which this compound belongs, are known for their wide range of pharmacological activities . They are often used in the design and synthesis of drugs due to their structural significance and presence in many FDA-approved pharmaceuticals.
Material Science
In material science, the pyrazole core of 3-(Tert-butyl)-2-methylindeno[3,2-c]pyrazol-4-one can be utilized to create novel materials with specific properties. Pyrazoles are known to be part of fluorescent materials and can contribute to the development of new functional materials .
Organic Synthesis
This compound can be employed in organic synthesis to construct complex molecules. Pyrazole derivatives are often used in one-pot multi-component reactions, cyclocondensation, and cascade/tandem protocols, which are essential for creating diverse organic molecules .
Drug Discovery
In drug discovery, 3-(Tert-butyl)-2-methylindeno[3,2-c]pyrazol-4-one can be a precursor for the synthesis of bioactive molecules. Its pyrazole moiety is a common feature in many small-molecule drugs, making it a valuable scaffold for the development of new therapeutic agents .
Bioactive Molecules
The pyrazole ring is a prominent feature in bioactive molecules, including natural products like vitamins and hormones, as well as antibiotics and dyes. The versatility of this compound allows for its use in the synthesis of a variety of bioactive structures .
Agrochemicals
Pyrazole derivatives are also significant in the field of agrochemicals. They can be used to create compounds with potential applications as pesticides or herbicides, contributing to the development of new agricultural products .
Mechanism of Action
Target of Action
Similar compounds such as n-(3-tert-butyl-1h-pyrazol-5-yl)-n’-{4-chloro-3-[(pyridin-3-yloxy)methyl]phenyl}urea have been found to target the mitogen-activated protein kinase 14 .
Biochemical Pathways
Similar compounds have been found to be involved in the map kinase signal transduction pathway .
properties
IUPAC Name |
3-tert-butyl-2-methylindeno[1,2-c]pyrazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-15(2,3)14-11-12(16-17(14)4)9-7-5-6-8-10(9)13(11)18/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSRNLWTSBTQGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C2C(=NN1C)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Tert-butyl)-2-methylindeno[3,2-c]pyrazol-4-one |
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